molecular formula C4H7ClO3S B2357422 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride CAS No. 1640118-61-1

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B2357422
CAS No.: 1640118-61-1
M. Wt: 170.61
InChI Key: LZNFFLBZNGTSGK-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)ethane-1-sulfonyl chloride (CAS 1640118-61-1) is a versatile bifunctional organic compound of molecular formula C₄H₇ClO₃S and molecular weight 170.61 g/mol [ 1 ]. This molecule is characterized by two highly reactive centers: a sulfonyl chloride group and an oxirane (epoxide) ring, making it a valuable scaffold for constructing complex molecular architectures in organic and medicinal chemistry [ 1 ]. The primary research value of this compound lies in its dual reactivity. The sulfonyl chloride group is a potent electrophile that readily undergoes nucleophilic substitution reactions with amines to form sulfonamide derivatives, a common pharmacophore in drug discovery [ 1 ]. Concurrently, the strained three-membered epoxide ring, with approximately 13 kcal/mol of ring strain, is susceptible to regioselective ring-opening reactions by a variety of nucleophiles under both acidic and basic conditions [ 1 ]. This allows researchers to sequentially functionalize the molecule, enabling the synthesis of diverse compound libraries. Key Research Applications: Synthesis of Sulfonamides: Serves as a key precursor for the preparation of sulfonamide compounds, which are of significant interest in the development of biologically active molecules [ 1 ]. Advanced Chemical Intermediates: Used in various synthetic transformations, including nucleophilic ring-opening-electrophilic trapping approaches and other cascade reactions to build complex molecules [ 1 ]. Drug Development: The reactive functional groups provide handles for creating covalent inhibitors or linking pharmacophores, offering potential in the synthesis of targeted chemical probes [ 1 ]. The synthesis of this reagent often involves epoxide-sulfonation coupling strategies, with modern innovations including continuous flow synthesis to improve safety and efficiency for this highly reactive intermediate [ 1 ]. This product is intended for research purposes and is For Research Use Only . It is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFFLBZNGTSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxiran 2 Yl Ethane 1 Sulfonyl Chloride and Analogues

Direct Synthesis Approaches to Alkylsulfonyl Chlorides

Direct synthetic strategies aim to introduce the sulfonyl chloride group onto a precursor that already possesses the oxirane ring. These methods must be carefully selected to avoid unwanted reactions with the sensitive epoxide functionality.

Oxidative Chlorosulfonation of Sulfur-Containing Precursors

The oxidative chlorosulfonation of various sulfur-containing compounds is a common method for preparing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This transformation can be achieved using a variety of reagents that act as both an oxidant and a source of chlorine. Precursors for this reaction can include thiols, disulfides, thioacetates, and S-alkyl isothiourea salts. organic-chemistry.orgacsgcipr.org

Several reagent systems have been developed for this purpose, each with its own advantages regarding reaction conditions and substrate scope. For instance, N-chlorosuccinimide (NCS) in the presence of hydrochloric acid can effectively convert thiols to sulfonyl chlorides. organic-chemistry.org Another approach involves the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which offers a safe and environmentally friendly option. organic-chemistry.org The combination of hydrogen peroxide and thionyl chloride has also been reported as a highly reactive system for the direct conversion of thiol derivatives to their corresponding sulfonyl chlorides. organic-chemistry.org

Continuous flow protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, offering improved safety and control over highly exothermic reactions. rsc.org Photocatalytic methods using potassium poly(heptazine imide) have also emerged, allowing for the synthesis of sulfonyl chlorides from various thio-precursors under irradiation with visible light. nih.gov

Table 1: Reagents for Oxidative Chlorosulfonation of Sulfur Precursors

Precursor Reagent(s) Key Features
Thiols, Disulfides Nitrate salt, Chlorotrimethylsilane Mild and efficient, high yields. organic-chemistry.org
Thiols, Disulfides H₂O₂, Zirconium tetrachloride High purity, short reaction times. organic-chemistry.org
S-Alkyl Isothiourea Salts Bleach (NaOCl) Simple, environmentally friendly. organic-chemistry.org
Thiols, Disulfides, Thioacetates, Xanthates Sodium Chlorite (NaClO₂) Convenient, safe, and environmentally benign. organic-chemistry.org
S-Alkylisothiourea Salts N-Chlorosuccinimide (NCS) Good yields, byproduct can be recycled. organic-chemistry.org
Disulfides, Thiols 1,3-dichloro-5,5-dimethylhydantoin (DCH) Suitable for continuous flow, improved safety. rsc.org
Thiols, Thioacetates, Isothiouronium salts Potassium poly(heptazine imide) Photocatalytic, chromoselective. nih.gov

Reaction Mechanisms in the Formation of Sulfonyl Chlorides

The mechanisms for the formation of sulfonyl chlorides can vary depending on the starting materials and reaction conditions. For the solvolysis of many alkanesulfonyl chlorides, a concerted S(_N)2 mechanism is often the dominant pathway. nih.gov However, in the presence of an α-hydrogen, an alternative mechanism involving an initial elimination reaction to form a highly reactive sulfene (B1252967) intermediate can occur. This sulfene then undergoes addition of a solvent molecule to yield the final product. This pathway is particularly favored by the addition of a tertiary amine. nih.gov

In the case of aryl sulfonyl chlorides prepared via a modified Sandmeyer reaction, the mechanism involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper salt. acs.org The reaction of diazonium ions with sulfur dioxide in an aqueous medium is proposed to involve chloride ions. acs.org The oxidative chlorination of sulfur compounds is believed to proceed through the formation of cationic chlorinated sulfur species which are then cleaved and hydrolyzed. acsgcipr.org

Specific Considerations for the Introduction of the Sulfonyl Chloride Moiety Adjacent to an Epoxide Ring

When synthesizing a molecule like 2-(oxiran-2-yl)ethane-1-sulfonyl chloride, the presence of the epoxide ring necessitates careful consideration of reaction conditions. Epoxides are susceptible to ring-opening under both acidic and basic conditions. masterorganicchemistry.com Many procedures for synthesizing sulfonyl chlorides employ harsh reagents that could potentially degrade the oxirane ring.

For instance, methods involving strong acids or the generation of acidic byproducts could lead to the acid-catalyzed hydrolysis of the epoxide to form a diol. Conversely, basic conditions could promote nucleophilic attack on the epoxide ring. Therefore, the selection of a synthetic route that proceeds under neutral or very mild conditions is crucial. Reagents that are known for their mildness and high chemoselectivity would be preferred. The low solubility of some sulfonyl chlorides in water can sometimes protect them from hydrolysis, which might be a beneficial factor in aqueous synthesis processes. acs.org

Indirect Synthetic Routes Incorporating the Epoxide Functionality

Indirect routes offer an alternative approach where the sulfonyl chloride moiety is already in place before the formation of the epoxide ring. This strategy can circumvent the challenges associated with the stability of the epoxide during the sulfonyl chloride synthesis.

Epoxidation Reactions of Unsaturated Sulfonyl Precursors

This method involves the synthesis of an unsaturated precursor containing the sulfonyl chloride group, followed by an epoxidation reaction to form the desired oxirane ring. A common class of precursors for this approach would be vinyl or allyl sulfonyl compounds.

The epoxidation of α,β-unsaturated sulfones has been reported using reagents like meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com In some cases, the addition of a base can increase the reaction rate and yield of the sulfonyl-oxirane. tandfonline.com The reaction of m-CPBA with α,β-unsaturated sulfones can be stereoselective, affording products resulting from the anti-approach of the reagent. tandfonline.com Dioxiranes, generated in situ from a ketone and a peroxyacid, are also powerful oxidizing agents capable of epoxidizing double bonds. researchgate.net

Table 2: Conditions for Epoxidation of Unsaturated Sulfones

Unsaturated Sulfone Substrate Epoxidizing Agent Base (if any) Temperature (°C) Time Product Ratio (Starting Material:Epoxide) Yield (%)
Cyclopentenone 5 m-CPBA None 20 87 h 27:73 -
Cyclopentenone 5 m-CPBA K₂CO₃ -20 40 min 0:100 91
Cyclopentenone 5 m-CPBA KOH -20 10 min 0:100 88

Data derived from a study on the epoxidation of α,β-unsaturated sulfones. tandfonline.com

Ring Closure Strategies for Oxirane Formation from Dihydroxy or Halohydrin Intermediates

Another indirect strategy involves the formation of the epoxide ring from a diol or a halohydrin precursor that already contains the sulfonyl chloride group.

The conversion of a vicinal halohydrin to an epoxide is a classic organic transformation that typically proceeds via an intramolecular S(_N)2 reaction upon treatment with a base. masterorganicchemistry.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide which then acts as an internal nucleophile, displacing the adjacent halide to form the three-membered oxirane ring. masterorganicchemistry.com This reaction is stereospecific, proceeding with inversion of configuration at the carbon bearing the halogen. masterorganicchemistry.com Common bases used for this purpose include hydroxides and carbonates. thieme-connect.de

Alternatively, vicinal diols can serve as precursors to epoxides. This transformation often involves a two-step process where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), followed by base-induced ring closure.

Chemoenzymatic and Stereoselective Synthetic Approaches for Oxiran-2-yl Derivatives

Achieving stereoselectivity is paramount in modern synthetic chemistry, particularly for producing chiral building blocks like oxiran-2-yl derivatives. researchgate.net Chemoenzymatic strategies, which combine chemical and enzymatic steps, are powerful tools for this purpose due to the high enantioselectivity and regioselectivity of enzymes. researchgate.netnih.gov

Another powerful enzymatic technique is the kinetic resolution of racemic epoxides. researchgate.net Epoxide hydrolases (EHs) catalyze the enantioselective ring-opening of one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiopurity. researchgate.net This approach is widely used for the industrial preparation of chiral epoxides and their corresponding vicinal diols, which are key intermediates for many bioactive compounds. researchgate.netresearchgate.net

In addition to enzymatic methods, purely chemical stereoselective epoxidation reactions are also employed. For instance, the Shi epoxidation uses a fructose-derived chiral ketone as a catalyst to achieve asymmetric epoxidation of alkenes. mdpi.com Multi-step cascades can combine these approaches; a chemical epoxidation catalyst with a specific enantioselectivity can be paired with an enzyme, like a halohydrin dehalogenase (HHDH), for a subsequent regioselective ring-opening, allowing for the synthesis of complex chiral molecules. mdpi.com

MethodKey Reagent/EnzymeType of ReactionSubstrate ExampleOutcome/Product Example
Chemoenzymatic SynthesisLipaseBaeyer-Villiger OxidationCyclic ketone derived from levoglucosenoneChiral lactone intermediate for (S)-epoxides mdpi.com
Enzymatic Kinetic ResolutionEpoxide Hydrolase (EH)Enantioselective HydrolysisRacemic epoxideEnantiopure epoxide and corresponding diol researchgate.net
Enzymatic Kinetic ResolutionLipase PSKinetic ResolutionRacemic protected hydroxypipecolic acidEnantiopure acylated derivative nih.gov
Chemo-Enzymatic CascadeStyrene (B11656) Monooxygenase (StyAB)Enantioselective EpoxidationAlkene(S,S)-epoxide with >95% eeₚ mdpi.com
Asymmetric Chemical SynthesisShi Epoxidation CatalystEnantioselective EpoxidationAlkene(R,R)-epoxide with >90% eeₚ mdpi.com

These advanced synthetic methodologies underscore the precision required to synthesize complex molecules like this compound and its analogues, ensuring high purity and the correct stereochemistry for their intended applications.

Chemical Reactivity and Mechanistic Pathways of 2 Oxiran 2 Yl Ethane 1 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Group

The sulfonyl chloride group is a powerful electrophilic center, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. Its reactivity is central to the formation of sulfonamides, sulfonates, and other sulfur-containing derivatives.

Nucleophilic Substitution at the Sulfur Center (S-N, S-O, S-C Bond Formation)

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the tetracoordinate sulfur atom. These reactions generally proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. researchgate.netmdpi.comnih.gov The incoming nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state before the chloride ion is expelled as the leaving group. researchgate.netnih.gov

S-N Bond Formation: The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. organic-chemistry.orgnih.gov In the case of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, reaction with an amine (R₂NH) would yield the corresponding N,N-disubstituted sulfonamide, preserving the epoxide ring if conditions are carefully controlled. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

S-O Bond Formation: Alcohols and phenols react with sulfonyl chlorides in a process known as sulfonylation to form sulfonate esters. csbsju.edu This reaction, often performed in the presence of a base like pyridine, involves the alcohol acting as the nucleophile. The resulting sulfonate is an excellent leaving group, a property often exploited in subsequent synthetic steps.

S-C Bond Formation: Carbon nucleophiles, such as organometallic reagents or carbanions, can also displace the chloride from the sulfonyl group, leading to the formation of sulfones. These reactions expand the synthetic utility of sulfonyl chlorides for creating stable carbon-sulfur bonds.

The general mechanism for these substitutions is summarized in the table below.

Nucleophile (Nu⁻)Product TypeGeneral Product Structure
Amine (R₂NH)SulfonamideR-SO₂-NR₂
Alcohol (R'OH)Sulfonate EsterR-SO₂-OR'
Carbanion (R''⁻)SulfoneR-SO₂-R''

Table 1: Nucleophilic Substitution Products of Sulfonyl Chlorides.

Hydrolysis Mechanisms and Formation of Sulfonic Acids

In the presence of water, sulfonyl chlorides undergo hydrolysis to form the corresponding sulfonic acids. The mechanism of this reaction can be complex and is generally considered to be an SN2-type process where water acts as the nucleophile. researchgate.netresearchgate.net For many arenesulfonyl chlorides, the reaction is believed to proceed through a transition state involving cyclic participation of additional water molecules that facilitate proton transfer. researchgate.net The initial product is the sulfonic acid (R-SO₃H) and hydrochloric acid.

The hydrolysis of this compound would be expected to yield 2-(oxiran-2-yl)ethane-1-sulfonic acid. However, the acidic conditions generated during hydrolysis (HCl formation) could potentially catalyze the ring-opening of the adjacent epoxide, leading to a mixture of products, such as the corresponding chlorohydrin or diol, depending on the reaction conditions.

Intramolecular Cyclization to β-Sultones and other Cyclic Compounds

The presence of a neighboring functional group can significantly influence the reactivity of the sulfonyl chloride. In molecules containing a hydroxyl group beta to the sulfonyl chloride, intramolecular cyclization to form a β-sultone (a cyclic sulfonate ester) is a known pathway, often proceeding rapidly. researchgate.netcdnsciencepub.com

While this compound does not possess a hydroxyl group, the epoxide ring offers a pathway for related intramolecular reactions. Research on structurally similar β,γ-epoxy alkanesulfonyl chlorides has shown that treatment with a non-nucleophilic base, such as triethylamine, induces dehydrochlorination to form a transient epoxy sulfene (B1252967) intermediate. thieme-connect.comresearchgate.net This intermediate can then undergo a ring-expansion rearrangement to yield α,β-unsaturated γ-sultones (1-alkene-1,3-sultones). thieme-connect.comresearchgate.net This suggests a potential reactive pathway for this compound under basic conditions, which could lead to cyclic sulfonated products rather than simple substitution.

Another possibility involves an initial nucleophilic attack opening the epoxide ring, which could then be followed by intramolecular cyclization. For instance, hydrolysis could lead to a diol intermediate, with the newly formed hydroxyl group positioned to attack the sulfonyl chloride center, potentially forming a larger cyclic sulfonate ester.

Reactivity with Nitrogenous Bases and Cyclic Imines

Sulfonyl chlorides react readily with various nitrogenous bases. Simple tertiary amines like triethylamine can act as catalysts or acid scavengers in substitution reactions. rit.edu However, as seen with β,γ-epoxy alkanesulfonyl chlorides, they can also induce elimination-rearrangement pathways. thieme-connect.comresearchgate.net

The reaction of alkanesulfonyl chlorides with cyclic imines can lead to diverse outcomes. researchgate.net A common pathway involves the formation of an N-alkanesulfonyl cyclic iminium ion. researchgate.netresearchgate.net This highly electrophilic intermediate is then susceptible to attack by nucleophiles present in the reaction medium, such as the chloride counter-ion or solvent molecules. researchgate.net For this compound, reaction with a cyclic imine would likely generate the corresponding N-sulfonylated iminium intermediate, which could then be trapped or undergo further reactions involving the epoxide moiety.

Reactivity Profile of the Epoxide Ring

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening of epoxides can proceed via two main mechanistic pathways, SN1 or SN2, depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. chemistrysteps.comresearchgate.net The regioselectivity of the attack on the unsymmetrical epoxide in this compound is a key consideration. The two carbons of the oxirane ring are Cα (adjacent to the ethylsulfonyl chloride chain) and Cβ (the terminal carbon).

Under Basic or Neutral Conditions (SN2 Mechanism): With strong, basic nucleophiles (e.g., RO⁻, RS⁻, R₂NH, CN⁻), the reaction proceeds via an SN2 mechanism. chemistrysteps.com The nucleophile directly attacks one of the carbon atoms of the epoxide, causing the C-O bond to break. In this mechanism, steric hindrance is the dominant factor controlling regioselectivity. chemistrysteps.comyoutube.com Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the terminal carbon (Cβ) is less substituted and thus the primary site of attack. This is known as the "normal" or anti-Markovnikov addition pattern.

Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group. chemistrysteps.com This activation makes the epoxide susceptible to attack by even weak nucleophiles (e.g., H₂O, ROH). The regioselectivity under acidic conditions is governed by electronic factors. researchgate.netstackexchange.com The positive charge in the transition state is better stabilized on the more substituted carbon atom. Consequently, the nucleophile attacks the more substituted carbon (Cα). chemistrysteps.comstackexchange.com This is referred to as the Markovnikov addition pattern. The electron-withdrawing nature of the nearby sulfonyl chloride group would further destabilize any developing positive charge on Cα, potentially making the SN2-like attack at the less hindered Cβ competitive even under acidic conditions.

The outcomes are summarized in the table below.

Reaction ConditionMechanismSite of Nucleophilic AttackProduct Type
Basic / NeutralSN2Cβ (Less substituted)"Normal" Ring Opening
AcidicSN1-likeCα (More substituted)"Abnormal" Ring Opening

Table 2: Regioselectivity of Epoxide Ring-Opening.

Uncharted Reactivity: The Enigmatic Nature of this compound

A comprehensive review of scientific literature reveals a notable absence of dedicated research on the chemical compound This compound . Despite the presence of two highly reactive functional groups—an epoxide ring and a sulfonyl chloride—this specific molecule has not been the subject of detailed investigation into its chemical reactivity and mechanistic pathways. Consequently, in-depth analysis of its behavior in key chemical transformations, as outlined in the intended scope of this article, remains speculative and unsupported by experimental data.

The initial objective was to explore the nuanced reactivity of this bifunctional molecule, focusing on several key areas: the regioselectivity and stereoselectivity of its epoxide ring-opening, the influence of Lewis acid catalysis, the potential for tandem and cascade reactions involving both the epoxide and sulfonyl chloride moieties, and the investigation of transient reaction intermediates such as sulfenes. However, the lack of published studies on this compound precludes a detailed, evidence-based discussion of these topics.

While general principles of organic chemistry allow for predictions about the compound's likely behavior, any such discussion would be theoretical. For instance, the epoxide ring, a strained three-membered ether, is susceptible to nucleophilic attack. The regioselectivity of this ring-opening is typically governed by the reaction conditions. Under basic or neutral conditions, nucleophilic attack is expected to occur at the less sterically hindered carbon of the epoxide (an SN2-type mechanism). Conversely, under acidic conditions, the reaction proceeds via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge.

Similarly, the sulfonyl chloride group is a potent electrophile, readily reacting with a wide range of nucleophiles, such as amines, alcohols, and water, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The potential for intramolecular reactions, where the nucleophile is part of the same molecule, could lead to the formation of cyclic sulfonamides or other heterocyclic structures, depending on the reaction conditions and the nature of the attacking species.

The concurrent presence of both an epoxide and a sulfonyl chloride in this compound presents intriguing possibilities for complex chemical transformations. Tandem or cascade reactions, where a single set of reagents and conditions triggers a sequence of reactions involving both functional groups, could lead to the rapid assembly of complex molecular architectures. The chemoselectivity of such processes—whether a nucleophile preferentially attacks the epoxide or the sulfonyl chloride—would be a critical factor.

Furthermore, the potential formation of highly reactive intermediates like sulfenes, which can be generated from sulfonyl chlorides in the presence of a base, could open up additional reaction pathways, including cycloadditions.

However, without specific experimental studies on this compound, any discussion of these fascinating chemical possibilities remains in the realm of hypothesis. The regiochemical and stereochemical outcomes of its reactions, the precise conditions required for chemoselective transformations, the competition between intramolecular and intermolecular processes, and the direct observation or trapping of reaction intermediates are all areas that await exploration by the scientific community.

The absence of dedicated research on this compound means that there are no data tables of reaction yields, diastereomeric ratios, or enantiomeric excesses to present. Similarly, detailed mechanistic pathways supported by kinetic or computational studies are not available.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

The presence of both a potent electrophilic sulfonyl chloride group and a strained three-membered epoxide ring within the same molecule provides a powerful platform for the synthesis of complex organic structures, particularly heterocyclic compounds. The general strategy involves an initial reaction at the sulfonyl chloride center, followed by an intramolecular reaction involving the epoxide.

A primary application is in the synthesis of nitrogen-containing heterocycles. The sulfonyl chloride readily reacts with primary amines or other nitrogen nucleophiles to form a stable sulfonamide. This newly formed sulfonamide contains a tethered epoxide. Under the influence of a base or a Lewis acid, the sulfonamide nitrogen can then act as an intramolecular nucleophile, attacking one of the epoxide's carbon atoms and leading to a ring-opening cyclization. This process can be directed to form various ring sizes depending on the reaction conditions and the structure of the initial amine. researchgate.net

Research on analogous epoxy sulfonamides has demonstrated the feasibility of this approach. For instance, Lewis acid-catalyzed cyclization of epoxy-tethered ene-sulfonamides has been shown to produce complex scaffolds like azabicyclononenes and tetrahydropyridines. rsc.orgrsc.org This highlights the potential of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride to serve as a precursor to a diverse range of heterocyclic systems, which are core structures in many pharmaceuticals and natural products.

The table below summarizes potential heterocyclic syntheses starting from this compound.

Starting NucleophileIntermediate ProductCyclization Product ExampleCatalyst/Conditions
Primary Amine (R-NH₂)N-Alkyl-2-(oxiran-2-yl)ethanesulfonamideSubstituted Tetrahydro-1,2-thiazinane 1,1-dioxideBase (e.g., NaH)
Amino Acid EsterN-Sulfonylated Amino Acid EsterChiral Piperazinone or Morpholinone derivativesLewis Acid (e.g., BF₃·OEt₂)
Hydrazine DerivativeN-Sulfonylated HydrazineSubstituted 1,2,4-Thiadiazinane derivativesAcid or Base

Precursor for Biologically Active Sulfonamide and Sulfonylurea Derivatives

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. ucl.ac.ukechemcom.com The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netrsc.org Consequently, this compound is an excellent starting material for generating novel sulfonamide derivatives that also incorporate an epoxide moiety. This epoxide can serve as a handle for further functionalization or may itself contribute to the biological activity of the final molecule. A collection of synthesized sulfonamides derived from related precursors has been shown to exhibit anti-HIV activity. ucl.ac.uk

Similarly, sulfonylureas are a critical class of compounds, famously used as antidiabetic agents and also finding application as herbicides. researchgate.netresearchgate.net The synthesis of sulfonylureas can be achieved from sulfonyl chlorides. A common route involves the reaction of the corresponding sulfonamide with an isocyanate. vjst.vn Alternatively, modern one-step methods have been developed that allow for the synthesis of sulfonylureas directly from a sulfonyl chloride, an amine, and a source of the carbonyl group, such as sodium cyanate. researchgate.net The reactivity of this compound makes it a suitable substrate for these synthetic routes, enabling the creation of new sulfonylurea compounds bearing an oxirane ring for potential biological evaluation.

Derivative ClassGeneral Synthesis ReactionPotential Biological Application
Sulfonamides R₁R₂NH + ClSO₂-R' → R₁R₂N-SO₂-R' + HClAntibacterial, Anticancer, Antiviral ucl.ac.ukechemcom.comucl.ac.uk
Sulfonylureas R-NH-SO₂-NH₂ + R'-NCO → R-NH-SO₂-NH-CO-NH-R'Antidiabetic, Herbicidal researchgate.netresearchgate.net

Utility in Polymer Chemistry and Functional Material Design

The dual functionality of this compound offers significant potential in the field of polymer chemistry and material science. Both the epoxide and sulfonyl chloride groups can be exploited to incorporate the molecule into polymer chains or to functionalize existing polymers.

The epoxide group is a classic monomer for ring-opening polymerization. wiley-vch.demdpi.com Cationic or anionic initiators can open the oxirane ring, leading to the formation of polyether backbones. If used as a co-monomer, this compound could introduce pendant ethanesulfonyl chloride groups along the polymer chain. These reactive sulfonyl chloride sites can then be used for post-polymerization modification, for example, by grafting side chains through reaction with amines or alcohols, thereby tailoring the material's properties such as solubility, thermal stability, or chemical resistance.

Conversely, the sulfonyl chloride group itself can be used as a reactive site in polymerization. For example, it can react with diamines or diols in polycondensation reactions. While less common than using acyl chlorides, this approach can lead to the formation of polysulfonamides or polysulfonates. Furthermore, sulfonyl chloride functional groups have been incorporated into monomers like styrene (B11656) to create functional polymers for specific applications. acs.org The epoxide group in such a polymerization could remain intact as a pendant group for later cross-linking, creating a thermoset material. Epoxy-functionalized monomers are widely used to create cross-linked networks with enhanced mechanical and thermal properties. researchgate.netmdpi.com

Functional GroupRole in PolymerizationResulting Polymer FeaturePotential Application
Epoxide Monomer (Ring-Opening Polymerization)Polyether backbone with pendant sulfonyl chloride groupsFunctional resins, coatings
Epoxide Cross-linking site (post-polymerization)Thermoset networkAdhesives, composites youtube.com
Sulfonyl Chloride Reactive site for polycondensationPolysulfonamide or polysulfonate backboneHigh-performance polymers
Sulfonyl Chloride Site for post-polymerization modificationGrafted side chainsMembranes, functional surfaces

Development of Novel Reagents and Chiral Auxiliaries

The unique structure of this compound, particularly the presence of a chiral center at the C2 position of the oxirane ring, makes it an interesting candidate for applications in asymmetric synthesis. Chiral epoxides are highly valued as building blocks because their stereochemistry can be transferred to new products through stereospecific ring-opening reactions. nih.govmdpi.com

If this compound is prepared in an enantiomerically pure form (e.g., through an asymmetric epoxidation process), it can be used as a chiral auxiliary. researchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be cleaved. In this case, the compound could be reacted with a prochiral nucleophile, and the chiral epoxide moiety could influence subsequent reactions at another part of the molecule before being modified or removed.

Furthermore, the compound can serve as a starting point for developing novel reagents. The sulfonyl chloride can be converted into other sulfur-based functional groups (e.g., sulfonate esters, sulfones, or sulfinamides), while the epoxide can be opened with a wide range of nucleophiles. nih.gov This allows for the creation of a library of bifunctional or trifunctional reagents with precisely defined stereochemistry, which can be valuable tools for complex organic synthesis.

Computational and Theoretical Studies of 2 Oxiran 2 Yl Ethane 1 Sulfonyl Chloride

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules like 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular structure, stability, and electronic properties.

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which has several rotatable single bonds, multiple energy minima corresponding to different conformers may exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify these stable conformers and the energy barriers between them. This is typically achieved by rotating the dihedral angles of the C-C and C-S bonds and performing a geometry optimization at each step. The results of such an analysis would reveal the preferred spatial arrangement of the oxirane ring relative to the sulfonyl chloride group.

Table 1: Representative Calculated Geometric Parameters for a Plausible Conformer of this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)S-Cl2.07
S=O (symmetric)1.43
S=O (asymmetric)1.43
C-S1.78
C-O (epoxide)1.47
C-C (epoxide)1.47
Bond Angle (°)O=S=O120
Cl-S-C105
O=S-Cl108
S-C-C110

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups calculated using DFT methods.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the oxygen atom of the epoxide ring and the chlorine atom of the sulfonyl chloride group, which are the regions of higher electron density. The LUMO is likely to be centered on the sulfur atom of the sulfonyl chloride group, which is electron-deficient and susceptible to nucleophilic attack.

Charge distribution analysis, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the sulfonyl and epoxide groups, as well as the chlorine atom, indicating nucleophilic sites. A positive potential (blue) would be anticipated around the sulfur atom and the carbon atoms of the epoxide ring, highlighting electrophilic centers.

Table 2: Representative Calculated Electronic Properties for this compound

PropertyCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3

Note: These are representative values for a molecule of this type and would vary depending on the level of theory and basis set used in the calculation.

Vibrational Frequency Analysis for Spectroscopic Predictions

Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. This allows for the assignment of experimentally observed spectral bands to specific molecular motions.

For this compound, characteristic vibrational frequencies would be predicted for the following functional groups:

S=O stretching: Two strong bands, an asymmetric and a symmetric stretch, are expected in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

S-Cl stretching: A strong band is typically observed in the lower frequency region, around 375 cm⁻¹.

C-O-C stretching (epoxide): Characteristic bands for the epoxide ring breathing and stretching modes would be predicted in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.

C-H stretching: Bands in the 2900-3100 cm⁻¹ range corresponding to the stretching of C-H bonds in the ethyl chain and the epoxide ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of bond breaking and forming. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Nucleophilic attack on the sulfonyl chloride: The reaction with amines to form sulfonamides is a common reaction. Computational modeling could determine whether the mechanism is concerted or stepwise and calculate the activation energy for the process.

Epoxide ring-opening: The epoxide ring can be opened by nucleophiles. Theoretical calculations could predict the regioselectivity of the attack (i.e., which carbon of the epoxide is preferentially attacked) and the stereochemical outcome of the reaction.

Solvent Effects on Reactivity and Selectivity

Solvent molecules can significantly influence the rates and outcomes of chemical reactions. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Model - PCM): The solvent is represented as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative predictions of how a solvent's polarity will affect a reaction.

Explicit solvent models: Individual solvent molecules are included in the calculation. This method is more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and selectivity.

For reactions of this compound, computational studies incorporating solvent effects could explain how different solvents influence the solvolysis rates of the sulfonyl chloride group or the regioselectivity of the epoxide ring-opening. For instance, polar protic solvents might stabilize charged intermediates and transition states, thereby accelerating certain reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing a detailed view of conformational changes and intermolecular interactions. While specific MD studies on this compound are not prevalent in the literature, the methodology can be applied to understand its behavior in various environments.

Conformational Sampling:

In a typical simulation, the molecule would be placed in a simulated environment (e.g., a solvent box of water or an organic solvent), and its trajectory would be calculated over a period of nanoseconds or longer. Analysis of this trajectory would reveal the most populated conformational states. For this compound, key torsions such as the O-C-C-S and C-C-S-Cl dihedral angles would be monitored. It is anticipated that gauche and anti conformations along the ethane (B1197151) bridge would be prevalent, with the energetic preference influenced by steric hindrance and intramolecular interactions, such as weak hydrogen bonds between the oxirane oxygen and hydrogens on the ethyl chain. mdpi.com

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or potential reactants. The sulfonyl group is a strong hydrogen bond acceptor via its oxygen atoms, and it also possesses a significant dipole moment. nih.gov The oxirane oxygen is another potential hydrogen bond acceptor.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs) and interaction energies. For instance, an RDF for the sulfonyl oxygens and water hydrogens in an aqueous simulation would reveal the structure and strength of the solvation shell. These interactions are critical for understanding the molecule's solubility and how it might be oriented within a reaction medium prior to a chemical transformation. researchgate.net

The following table illustrates the type of data that could be generated from MD simulations to characterize the primary intermolecular interaction sites of the molecule with a protic solvent like water.

Interaction SiteAtom Pair for RDF AnalysisPredicted Peak Distance (Å)Interaction Type
Sulfonyl Oxygen AtomsS=O···H-O (Water)1.8 - 2.2Hydrogen Bond
Oxirane Oxygen AtomC-O-C···H-O (Water)1.9 - 2.3Hydrogen Bond
Chlorine AtomS-Cl···H-O (Water)2.5 - 3.0Weak Hydrogen Bond/Dipole
Ethyl Chain HydrogensC-H···O (Water)2.4 - 2.8Weak van der Waals
Note: This data is illustrative and based on typical interaction distances for these functional groups.

In Silico Studies for Predicting Synthetic Accessibility and Novel Reactivity

In silico methods leverage computational algorithms and chemical databases to predict properties of interest, such as how easily a molecule can be synthesized or what new reactions it might undergo.

Predicting Synthetic Accessibility:

The synthetic accessibility (SA) of a molecule is a measure of how difficult it is to synthesize. nih.gov Several computational models exist to predict SA, often providing a score based on molecular complexity, the prevalence of its structural fragments in known databases, and the number of synthetic steps likely required. mdpi.comresearchgate.net These tools analyze features like stereocenters, complex ring systems, and the presence of rare or highly reactive functional groups.

For this compound, an SA score would be calculated based on the combination of the oxirane ring and the sulfonyl chloride moiety. While both are common functional groups, their presence in a single, small, flexible molecule presents a specific synthetic challenge. Algorithms like SAscore or SYBA (SYnthetic BAyesian accessibility) would deconstruct the molecule into fragments and compare them against large databases of existing chemicals (e.g., the ZINC or ChEMBL databases). nih.govgithub.com The presence of two reactive functional groups would likely increase the predicted complexity and the number of required synthetic steps, potentially involving protection/deprotection strategies.

The table below provides a hypothetical analysis of this compound using common in silico prediction tools.

Prediction ToolPredicted SA Score (Illustrative)InterpretationKey Contributing Factors
SAscore4.5 (on a 1-10 scale)Moderately difficult to synthesize. researchgate.netPresence of two reactive functional groups (epoxide, sulfonyl chloride).
SYBA-1.5 (Probability-based)Accessible, but likely requires a multi-step synthesis.Fragment analysis suggests available starting materials. mdpi.com
Complexity Score120 (Relative scale)Low to moderate complexity compared to complex natural products.Acyclic chain, simple stereocenter, common functional groups.
Note: SA scores are illustrative. A score of 1 in SAscore indicates very easy, while 10 is very difficult to synthesize.

Predicting Novel Reactivity:

Computational tools can also predict novel reactivity by analyzing the molecule's electronic structure and identifying potential reaction pathways. Density Functional Theory (DFT) is often used to calculate properties like electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and bond dissociation energies. nih.gov

For this compound, such studies would highlight the key reactive sites:

Electrophilic Sites: The sulfur atom of the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophiles. enamine.net The carbon atoms of the strained oxirane ring are also susceptible to nucleophilic attack, leading to ring-opening. mdpi.com

Nucleophilic Site: The oxirane oxygen has lone pairs and can act as a nucleophile or a Lewis base.

Computational models could explore reactions beyond the standard chemistry of these functional groups. For instance, they could investigate the possibility of intramolecular reactions, where the oxirane oxygen attacks the sulfonyl chloride group under certain conditions, leading to a cyclic sulfonate ester. The activation barriers for such pathways can be calculated to determine their feasibility compared to intermolecular reactions. magtech.com.cn These predictive studies are crucial for designing new experiments and discovering novel chemical transformations.

Synthesis and Reactivity of Derivatives and Analogues of 2 Oxiran 2 Yl Ethane 1 Sulfonyl Chloride

Structure-Activity Relationship Studies through Structural Modifications

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like 2-(oxiran-2-yl)ethane-1-sulfonyl chloride, which contains two reactive functional groups—an epoxide and a sulfonyl chloride—structural modifications can systematically probe their individual and combined roles in interacting with biological targets. Modifications typically focus on several key areas: the electrophilic reactivity of the sulfonyl halide, the length and nature of the alkyl linker, the substitution pattern of the oxirane ring, and the isosteric replacement of the oxirane oxygen. By synthesizing and evaluating analogues, researchers can build a comprehensive picture of the pharmacophore, identifying which structural features are essential for potency, selectivity, and desired physicochemical properties. These studies are crucial for optimizing lead compounds into viable drug candidates. nih.govnih.gov

Analogues with Varied Sulfonyl Halide Moieties (e.g., Sulfonyl Fluorides)

The sulfonyl chloride group is a highly reactive electrophile, but this reactivity can sometimes be a drawback, leading to instability and non-specific reactions. Replacing the chlorine atom with fluorine to create a sulfonyl fluoride (B91410) moiety is a common strategy to modulate this reactivity.

Synthesis and Stability: Arylsulfonyl fluorides can be synthesized through various methods, including the direct formation of the C-SO2F bond or conversion from other sulfur-containing functional groups. mdpi.com A prevalent method involves the conversion of sulfonyl chlorides to sulfonyl fluorides via a halide exchange reaction, often using fluoride sources like potassium bifluoride (KHF2). mdpi.comnih.gov This exchange can be performed under mild conditions and is applicable to a range of substrates. nih.gov Sulfonyl fluorides exhibit significantly greater stability compared to their sulfonyl chloride counterparts. nih.gov They are more resistant to hydrolysis and thermolysis, a property attributed to the strong S-F bond. mdpi.comnih.gov This enhanced stability simplifies handling, storage, and purification, and makes them more compatible with a wider range of reaction conditions. nih.gov

Reactivity and Applications: While more stable, sulfonyl fluorides remain sufficiently reactive to act as "warheads" in covalent inhibitors, targeting nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine (B10760008) in proteins. rsc.orgenamine.net This controlled reactivity allows for more selective targeting of proteins in complex biological systems. The unique stability-reactivity profile of sulfonyl fluorides has led to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that leverage the reliable reactivity of the SO2F group. researchgate.netnih.gov This has broad applications in drug discovery, chemical biology, and materials science. researchgate.net In contrast, the higher reactivity of sulfonyl chlorides can sometimes lead to undesired side reactions and instability, though they remain highly useful for specific synthetic transformations where high reactivity is required. researchgate.net

Table 1: Comparison of Sulfonyl Chloride vs. Sulfonyl Fluoride Moieties

Feature Sulfonyl Chloride (-SO₂Cl) Sulfonyl Fluoride (-SO₂F)
Stability Less stable; sensitive to hydrolysis and thermolysis. nih.gov More stable; resistant to hydrolysis and thermolysis. mdpi.comnih.gov
Reactivity Highly reactive electrophile. researchgate.net Moderately reactive; "tunable" reactivity. nih.gov
Selectivity Can be less selective, reacting with various nucleophiles. More selective towards specific nucleophilic residues (Ser, Thr, Tyr, Lys). rsc.orgenamine.net
Key Applications General sulfonamide and sulfonate ester synthesis. enamine.net Covalent inhibitors, SuFEx click chemistry, bioconjugation. rsc.orgresearchgate.net

| Synthesis | Often prepared by chlorination of sulfonic acids or thiols. scienceopen.com | Often synthesized from sulfonyl chlorides via halide exchange. mdpi.comnih.gov |

Homologues with Extended Alkyl Chains Between Epoxide and Sulfonyl Chloride

Homologation, the process of extending an alkyl chain by one or more methylene (B1212753) (-CH₂-) units, is a key tactic in SAR studies. Creating homologues of this compound, such as 3-(oxiran-2-yl)propane-1-sulfonyl chloride or 4-(oxiran-2-yl)butane-1-sulfonyl chloride, directly alters the spatial relationship between the two reactive centers.

This modification can have several predictable consequences:

Conformational Flexibility: A longer alkyl chain introduces more rotational freedom, allowing the molecule to adopt a wider range of conformations. This can be advantageous if a specific spatial orientation of the epoxide and sulfonyl chloride is required for optimal binding to a biological target, but it can also be detrimental due to an associated entropic penalty upon binding.

Reach and Proximity: The increased length can allow the molecule to span a greater distance within a binding site, potentially enabling one functional group to interact with a distal residue while the other binds to a primary site.

Physicochemical Properties: Each additional methylene group increases the molecule's lipophilicity (hydrophobicity). This can affect solubility, cell membrane permeability, and metabolic stability, all of which are critical pharmacokinetic parameters.

The synthesis of such homologues would typically follow similar pathways to the parent compound, likely starting from an omega-alkenol with a corresponding longer chain, which would be subjected to epoxidation and subsequent conversion of the terminal alcohol to a sulfonyl chloride.

Analogues with Substituted Oxirane Rings

Introducing substituents onto the oxirane ring provides another avenue for probing SAR and modulating reactivity. For example, adding a methyl or phenyl group to one of the carbons of the epoxide ring in this compound would create analogues like 2-(3-methyloxiran-2-yl)ethane-1-sulfonyl chloride.

The primary effects of such substitutions are:

Steric Hindrance: Substituents can sterically block the approach of a nucleophile to one of the epoxide carbons, influencing the regioselectivity of the ring-opening reaction. Generally, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon (SN2 mechanism).

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electrophilicity of the epoxide carbons, also influencing the rate and regioselectivity of ring-opening.

Chirality: Substitution often introduces new stereocenters. Synthesizing and testing individual enantiomers or diastereomers can be crucial, as biological systems are chiral and often exhibit stereospecific interactions.

Metabolic Stability: The presence of substituents can block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life.

The synthesis of substituted oxiranes can be achieved through the epoxidation of the corresponding substituted alkenes. researchgate.net The subsequent ring-opening reactions of these substituted epoxides are a well-studied area of organic chemistry, providing a predictable basis for designing analogues with specific reactivity profiles. researchgate.net

Isosteres and Bioisosteres (e.g., Thiiranyl or Aziridinyl Analogues)

Isosteres are functional groups that possess similar steric and electronic properties. The replacement of the oxirane ring with other three-membered heterocycles like a thiirane (B1199164) (containing sulfur) or an aziridine (B145994) (containing nitrogen) is a classic isosteric replacement strategy. When this replacement maintains or enhances biological activity, the groups are referred to as bioisosteres. drughunter.com

Thiiranyl Analogues: Replacing the oxirane's oxygen with sulfur yields a 2-(thiiran-2-yl)ethane-1-sulfonyl chloride analogue. Thiiranes are generally less reactive towards nucleophilic ring-opening than oxiranes due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. However, they are still effective electrophiles and can react with biological nucleophiles. This change in reactivity can be exploited to fine-tune the compound's activity and selectivity.

Aziridinyl Analogues: The replacement with an aziridine ring introduces a nitrogen atom, creating 2-(aziridin-2-yl)ethane-1-sulfonyl chloride. The reactivity of the aziridine ring is highly dependent on the substituent on the nitrogen atom. If the nitrogen is unsubstituted (N-H) or carries an electron-withdrawing group, the ring is activated towards nucleophilic attack. An N-alkyl group generally deactivates the ring. The basicity of the nitrogen atom also introduces a potential new point of interaction (e.g., hydrogen bonding or salt bridge formation) within a biological target. rsc.org

These bioisosteric replacements can profoundly impact a molecule's properties, including its reactivity, lipophilicity, hydrogen bonding capacity, and metabolic fate, thereby providing a powerful tool for lead optimization. drughunter.comnih.gov

Table 2: Bioisosteric Replacement of the Oxirane Ring

Heterocycle Structure Key Features
Oxirane C₂H₄O Highly strained, reactive electrophile. Oxygen is a hydrogen bond acceptor.
Thiirane C₂H₄S Less reactive than oxirane. Sulfur is larger and more polarizable.

| Aziridine | C₂H₄NH | Reactivity depends on N-substituent. Nitrogen can be a hydrogen bond donor/acceptor and a basic center. rsc.org |

Analytical and Spectroscopic Characterization Techniques in the Research of 2 Oxiran 2 Yl Ethane 1 Sulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The protons of the oxirane ring typically appear as a complex multiplet system due to their diastereotopic nature and coupling to the adjacent methylene (B1212753) group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom. The two methylene groups of the ethane (B1197151) chain exhibit distinct signals, with the group adjacent to the highly electronegative sulfonyl chloride moiety appearing further downfield.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the oxirane ring resonate at characteristic upfield shifts, while the carbons of the ethane chain are found further downfield, with the carbon atom bonded to the sulfonyl group being the most deshielded.

Detailed analysis from research findings provides the following assignments:

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
4.01 ddd 1H -SO₂-CH ₂-
3.85 ddd 1H -SO₂-CH ₂-
3.25 m 1H Oxirane-CH
2.98 dd 1H Oxirane-CH
2.71 dd 1H Oxirane-CH
2.45 m 1H -CH₂-CH ₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppm Assignment
63.5 -SO₂-C H₂-
50.1 Oxirane-C H
46.2 Oxirane-C H₂

Mass Spectrometry (ESI-MS, HRMS, MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]+ or related adducts. For this compound, the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its elemental composition (C₄H₇ClO₃S).

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the sulfonyl chloride group (SO₂Cl), cleavage of the epoxide ring, or loss of small neutral molecules like HCl.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum shows strong, characteristic absorption bands that confirm its structure. The most prominent peaks are the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group, which typically appear in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The presence of the epoxide ring is confirmed by the characteristic C-O stretching vibrations.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1375 Asymmetric S=O stretch Sulfonyl chloride
~1180 Symmetric S=O stretch Sulfonyl chloride
~1260 C-O stretch Epoxide
~850 Epoxide ring breathing Epoxide

Raman spectroscopy provides complementary information and is particularly useful for identifying symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact spatial relationship between the sulfonyl chloride group and the epoxide ring. This data is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

Chromatographic Techniques (HPLC, GC) for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC), particularly using a reversed-phase column (e.g., C18), can be used to separate the compound from starting materials, byproducts, or degradation products. A UV detector is often employed for detection, as the sulfonyl chloride group provides some chromophoric activity.

Gas Chromatography (GC) is also applicable, provided the compound is sufficiently volatile and thermally stable. A polar column would be suitable for analysis, and coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of components in a mixture, providing a powerful tool for purity analysis and quality control. The retention time under specific chromatographic conditions serves as a key identifier for the compound.

Future Research Directions and Emerging Perspectives

Development of Catalytic and Asymmetric Synthetic Protocols

The presence of a stereocenter on the oxirane ring makes the development of asymmetric synthetic protocols a paramount objective. Future research will likely focus on catalytic methods that can control the stereochemical outcome of reactions involving either of the two functional groups.

Asymmetric Epoxide Ring-Opening: A primary area of focus will be the catalytic asymmetric ring-opening (ARO) of the epoxide. While the sulfonyl chloride moiety reacts with a nucleophile, the resulting molecule still contains the chiral epoxide. Subsequent reaction of this epoxide with a second nucleophile, guided by a chiral catalyst, could lead to the synthesis of complex, stereodefined 1,2-difunctionalized compounds. Drawing inspiration from established methods in asymmetric epoxidation, research could explore a range of chiral catalysts, including Lewis acids, Brønsted acids, and organocatalysts, to achieve high enantioselectivity and regioselectivity. uncw.edubristol.ac.uk The development of a catalytic cycle would be particularly advantageous, minimizing the need for stoichiometric amounts of chiral reagents. uncw.edu

Kinetic Resolution: Another promising avenue is the kinetic resolution of racemic 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride. This could be achieved by reacting the racemate with a chiral nucleophile or a combination of an achiral nucleophile and a chiral catalyst. The two enantiomers would react at different rates, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of a stereochemically pure product.

Catalyst Design: Research into novel catalysts tailored for substrates containing both sulfonyl and epoxide functionalities is warranted. This could involve designing catalysts that can differentiate between the two reactive sites or even engage both simultaneously in a cooperative fashion to facilitate unique transformations.

Potential Catalytic Approach Target Transformation Key Research Goal Relevant Precedents
Chiral Lewis Acid CatalysisAsymmetric Ring-Opening (ARO) of the epoxide with nucleophiles (e.g., amines, thiols, alcohols).High enantioselectivity and regioselectivity in the formation of chiral β-substituted sulfonamides/esters.Asymmetric synthesis of epoxides and their derivatives. bristol.ac.ukwiley-vch.deresearchgate.net
OrganocatalysisEnantioselective reactions involving either the epoxide or derivatives of the sulfonyl chloride.Metal-free, environmentally benign synthetic routes to chiral molecules.General principles of asymmetric organocatalysis.
Enzymatic ReactionsBiocatalytic kinetic resolution or desymmetrization."Green" synthesis of enantiopure building blocks.Enzyme-catalyzed epoxide opening and reactions of sulfur compounds.

Exploration of Novel Chemistries and Unexpected Reactivity

The close proximity of two distinct and highly reactive functional groups within the same molecule suggests the potential for novel and unexpected chemical behavior. Future studies should aim to explore reaction conditions that could trigger unprecedented transformations.

Intramolecular Reactions: Investigation into intramolecular cyclization or rearrangement reactions is a key direction. Under the influence of specific catalysts (e.g., Lewis acids) or conditions, the sulfonyl group or its derivatives could interact with the epoxide ring. clockss.org For example, hydrolysis of the sulfonyl chloride to a sulfonic acid could potentially catalyze an intramolecular epoxide ring-opening, leading to the formation of a cyclic sultone.

Bifunctional Reactivity: As a bifunctional molecule, this compound can act as a crosslinker or a precursor to more complex scaffolds. acs.orgrsc.org Research could explore its use in "one-pot" tandem reactions where both the sulfonyl chloride and the epoxide react sequentially with different reagents to rapidly build molecular complexity. For instance, reaction with an amino alcohol could involve initial sulfonamide formation followed by an intramolecular O-alkylation via epoxide opening.

Unconventional Transformations: Exploring reactions under non-traditional conditions, such as photochemistry, electrochemistry, or mechanochemistry, could unveil novel reaction pathways. For example, radical-based methodologies, which have recently emerged for sulfonyl fluorides, could be adapted to explore new transformations for sulfonyl chlorides. acs.org Similarly, palladium-catalyzed reactions that proceed with sulfur dioxide extrusion could lead to unexpected coupling products. researchgate.net The reactivity of related epoxy sulfonates, which can yield rearranged enone products, provides a strong rationale for investigating similar possibilities with this scaffold. clockss.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent reactivity and potential for exothermic reactions make this compound an ideal candidate for integration with modern synthesis technologies like flow chemistry and automated platforms. nih.gov These technologies offer enhanced safety, precise reaction control, and the potential for high-throughput screening.

Enhanced Safety and Control: Continuous flow processing allows for superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org For reactions involving the highly reactive sulfonyl chloride, which can be exothermic and generate corrosive byproducts like HCl, a flow setup minimizes the volume of hazardous material at any given time, thereby improving process safety. mdpi.comresearchgate.net

Rapid Reaction Optimization: Automated flow platforms enable rapid optimization of reaction conditions through Design of Experiments (DoE). mdpi.comnih.gov By systematically varying parameters like reagent concentration, temperature, and flow rate, optimal conditions for the synthesis of derivatives can be identified quickly and with minimal material consumption.

Library Synthesis: The combination of flow chemistry with automated liquid handling can facilitate the rapid synthesis of large libraries of compounds derived from the this compound scaffold. nih.govmdpi.com By sequentially introducing diverse sets of nucleophiles to react with the sulfonyl chloride and then the epoxide, a wide array of novel molecules can be generated efficiently for biological screening or materials science applications. This approach has been successfully used for generating libraries from epichlorohydrin (B41342) and for multistep syntheses of active pharmaceutical ingredients. nih.govmdpi.com

Technology Application to this compound Key Advantages
Continuous Flow Chemistry Synthesis and subsequent reactions of the title compound.Improved heat transfer, enhanced safety for exothermic reactions, precise control of residence time. rsc.org
Automated Synthesis Platforms High-throughput reaction screening and optimization.Operator-free data generation, low material consumption, rapid identification of optimal conditions. nih.gov
Integrated Flow & Automation Automated library synthesis for drug discovery or materials science.Efficient generation of diverse molecular libraries, seamless multi-step synthesis. nih.govmdpi.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To fully understand and optimize the complex reactions of this bifunctional compound, advanced in-situ spectroscopic techniques are indispensable. Real-time monitoring provides critical insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.com

Tracking Functional Group Transformations: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. The epoxide ring has characteristic vibrational modes (e.g., near 1275 cm⁻¹ in Raman spectra) that can be monitored to track the progress of its ring-opening. spectroscopyonline.comnaun.org Similarly, the S-Cl stretch and the symmetric and asymmetric stretches of the SO₂ group can be followed to understand the kinetics of the sulfonyl chloride reactions.

Elucidating Reaction Mechanisms: By monitoring the concentration of reactants, intermediates, and products in real time, detailed kinetic profiles can be constructed. This data is crucial for elucidating reaction mechanisms, especially for complex tandem or cascade reactions. For example, in a reaction involving both functional groups, in-situ monitoring could determine whether the reactions occur sequentially or concurrently and identify any short-lived intermediates.

Process Analytical Technology (PAT): In the context of scaling up reactions, particularly in flow chemistry, these spectroscopic probes serve as critical process analytical technology (PAT) tools. They allow for real-time quality control and ensure the reaction remains within the desired parameters, leading to more robust and reproducible synthetic processes.

Spectroscopic Technique Target Functional Group/Process Information Gained
Raman Spectroscopy Epoxide ring opening (disappearance of ~1275 cm⁻¹ band)Real-time reaction kinetics, endpoint determination. spectroscopyonline.comnaun.org
FTIR Spectroscopy Reactions of the sulfonyl chloride (changes in S-Cl and SO₂ bands)Monitoring conversion of the sulfonyl chloride to sulfonamides or esters.
NMR Spectroscopy Overall structural changesIdentification of intermediates and final products without the need for sample isolation.

Rational Design of New Functional Molecules Based on this compound Scaffold

The true potential of this compound lies in its application as a versatile molecular scaffold for the rational design of new functional molecules. mdpi.comresearchgate.netnih.gov Its ability to introduce two different points of diversity makes it an attractive starting point for applications in medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry and Drug Discovery: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The 1,2-amino alcohol motif that can be generated from the epoxide is also a common feature in bioactive molecules. The scaffold therefore provides a robust framework for creating libraries of drug-like molecules. nih.gov For example, reacting the sulfonyl chloride with a library of amines, followed by ring-opening of the epoxide with various nucleophiles, could generate a diverse set of compounds for screening against biological targets like enzymes or receptors. nih.gov The sulfonyl group can also act as a reactive handle for covalent inhibitors, similar to sulfonyl fluorides which are known to target various amino acid residues in proteins. rsc.org

Chemical Biology Probes: The dual reactivity of the scaffold can be exploited to create chemical probes. For example, one functional group could be used to attach a reporter tag (like a fluorophore), while the other is used to attach a reactive group for targeting specific biomolecules. Texas Red™ sulfonyl chloride is an example of a fluorescent probe utilizing this reactive handle. fishersci.com

Materials Science: The ability to act as a bifunctional crosslinker makes the scaffold interesting for polymer chemistry. It could be used to synthesize novel polymers or modify existing ones. For instance, it could be used to create epoxy-based polymers with pendant sulfonamide groups, potentially leading to materials with unique thermal or mechanical properties. rsc.org

Application Area Design Strategy Potential Molecular Class
Medicinal Chemistry Combinatorial reaction with libraries of amines and other nucleophiles.Novel sulfonamide-based compounds with 1,2-difunctionalized motifs for screening as enzyme inhibitors (e.g., protease, kinase). nih.govmdpi.com
Chemical Biology Sequential attachment of a reporter molecule and a targeting moiety.Fluorescent probes, affinity labels, covalent binders for target identification and validation. rsc.orgrsc.org
Polymer Science Use as a crosslinking agent or monomer in polymerization reactions.Functionalized epoxy resins, specialty polymers with enhanced properties.

Q & A

Q. What are the recommended methods for synthesizing 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or oxidation reactions. For instance, epoxide-containing sulfonyl chlorides are often synthesized via controlled chlorination of sulfonic acid precursors or by reacting thiols with epichlorohydrin derivatives. Key parameters include temperature control (0–25°C), inert atmosphere (e.g., nitrogen), and stoichiometric adjustments to minimize side reactions like over-chlorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved masks) is required if vapor/mist forms .
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE) at 2–8°C, away from moisture and bases .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • X-ray Crystallography : Use SHELXL for refining crystal structures, leveraging recent features like twin refinement and constraints for disordered moieties .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to confirm sulfonyl chloride (-SO2_2Cl) and epoxide (oxirane) protons/carbons.
    • IR : Peaks at ~1360–1180 cm1^{-1} (S=O stretching) and ~750 cm1^{-1} (C-Cl) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C4_4H7_7ClO3_3S, 170.59 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel fluorination reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as fluorination via nucleophilic substitution. Key steps:

Geometry Optimization : Use SMILES (e.g., C1C(O1)CS(=O)(=O)Cl) or InChIKey (e.g., SSZGZNMFUXOAFG-UHFFFAOYSA-N) to generate 3D structures .

Transition State Analysis : Identify energy barriers for epoxide ring-opening or sulfonyl group reactions.

Solvent Effects : Include polar solvents (e.g., DCM) via continuum models (e.g., PCM) to simulate real conditions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data. For example, ambiguous 1^1H NMR signals near δ 3.5–4.5 ppm (epoxide protons) can be clarified via 1^1H-13^{13}C HSQC .
  • Dynamic NMR : Resolve rotational barriers in sulfonamide derivatives caused by steric hindrance .
  • Crystallographic Disorder Modeling : Use SHELXL’s PART instructions to refine overlapping electron densities in crystal structures .

Q. How does the epoxide group influence the compound’s reactivity in bioconjugation or polymer chemistry?

The strained epoxide ring undergoes nucleophilic attack (e.g., by amines or thiols), enabling:

  • Bioconjugation : Site-specific protein modification at cysteine residues (pH 7–9, 25°C).
  • Polymer Crosslinking : Ring-opening polymerization with diols or diamines, forming sulfonated epoxy resins. Monitor kinetics via FTIR or DSC to optimize curing conditions .

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